molecular formula C24H32N4O3S B2607956 N-(2,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 898435-54-6

N-(2,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2607956
CAS RN: 898435-54-6
M. Wt: 456.61
InChI Key: WJZLZZQQGALCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H32N4O3S and its molecular weight is 456.61. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Fluorescence Properties

Research on similar amide-containing isoquinoline derivatives has explored their structural aspects and properties when interacting with different acids. These compounds exhibit unique behaviors in forming gels and crystalline structures, with certain conditions enhancing their fluorescence emission. Such structural versatility indicates potential applications in material science, particularly in developing fluorescent materials and sensors (Karmakar, Sarma, & Baruah, 2007).

Antifungal and Antitumor Activities

A study on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives identified them as broad-spectrum antifungal agents against Candida and Aspergillus species, highlighting their potential in developing new antifungal treatments (Bardiot et al., 2015). Similarly, novel 3-benzyl-4(3H)quinazolinone analogues have shown significant antitumor activity, suggesting applications in cancer research (Al-Suwaidan et al., 2016).

Vibrational Spectroscopy and Molecular Docking

Detailed vibrational spectroscopy and molecular docking studies on related compounds provide insights into their molecular interactions and potential inhibitory activity against specific proteins, offering a foundation for drug design and discovery (El-Azab et al., 2016).

Antimicrobial Evaluation

The antimicrobial evaluation of thiophene analogues of folate inhibitors revealed their ability to inhibit tumor cell growth, suggesting their utility in addressing microbial resistance and developing novel antimicrobial agents (Forsch, Wright, & Rosowsky, 2002).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3S/c1-17-7-8-18(2)20(15-17)25-22(29)16-32-23-19-5-3-4-6-21(19)28(24(30)26-23)10-9-27-11-13-31-14-12-27/h7-8,15H,3-6,9-14,16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZLZZQQGALCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

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